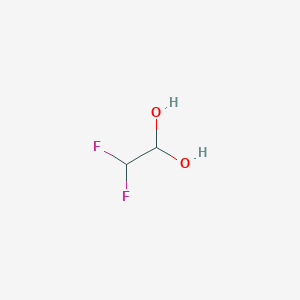

2,2-Difluoroethane-1,1-diol

描述

The compound 2-Chloro-2,2-difluoroethane-1,1-diol (CAS: 63034-47-9), also referred to as Chlorodifluoroacetaldehyde hydrate, is a halogenated diol with the molecular formula C₂H₃ClF₂O₂ and a molecular weight of 132.49 g/mol . Structurally, it features two fluorine atoms and one chlorine atom attached to the ethane backbone, with hydroxyl groups at the 1,1-positions. This compound is commercially available at 95% purity and is utilized in organic synthesis, particularly in reactions involving halogenated intermediates .

属性

分子式 |

C2H4F2O2 |

|---|---|

分子量 |

98.05 g/mol |

IUPAC 名称 |

2,2-difluoroethane-1,1-diol |

InChI |

InChI=1S/C2H4F2O2/c3-1(4)2(5)6/h1-2,5-6H |

InChI 键 |

VOYLGRBFALRMGT-UHFFFAOYSA-N |

规范 SMILES |

C(C(F)F)(O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethane-1,1-diol typically involves the fluorination of ethane derivatives. One common method is the reaction of ethylene glycol with hydrogen fluoride under controlled conditions to introduce the fluorine atoms. The reaction is carried out at low temperatures to prevent over-fluorination and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound. The use of catalysts, such as metal fluorides, can further improve the efficiency of the fluorination process.

化学反应分析

Types of Reactions: 2,2-Difluoroethane-1,1-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoroacetic acid under the influence of strong oxidizing agents.

Reduction: Reduction reactions can convert the diol into difluoroethane.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

Oxidation: Difluoroacetic acid.

Reduction: Difluoroethane.

Substitution: Halogenated or alkylated derivatives of this compound.

科学研究应用

2,2-Difluoroethane-1,1-diol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique fluorine atoms make it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a metabolic inhibitor due to its ability to interfere with enzymatic processes.

Medicine: Explored for its potential use in drug design, particularly in the development of enzyme inhibitors and antiviral agents.

Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.

作用机制

The mechanism of action of 2,2-Difluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

相似化合物的比较

Comparison with Similar Compounds

2.1. 2,2,2-Trifluoroethane-1,1-diol Derivatives

Examples include 2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol (C₈H₅F₃NO₄, MW: 236.13 g/mol). These derivatives feature an additional fluorine atom and aromatic substituents, which enhance their electron-withdrawing effects. For instance, under oxidative conditions, trifluoro derivatives form hydrates in moderate yields (e.g., 49% for the 4-nitrophenyl analog), attributed to the stability of the ketone intermediate due to strong fluorine electronegativity . In contrast, the chloro-difluoro variant (C₂H₃ClF₂O₂) may exhibit distinct reactivity in hydration or condensation reactions due to the chlorine atom’s polarizability .

2.2. 2,2-Dichloro-1,1-ethanediol

This compound (C₂H₄Cl₂O₂, MW: 142.96 g/mol) replaces fluorines with chlorines, classifying it as a chlorohydrin. Chlorine’s lower electronegativity but higher polarizability compared to fluorine alters solubility and toxicity.

2.3. Ethane-1,1-diol Esters (e.g., Dipropanoate, Dibutanoate)

Esters like ethane-1,1-diol dipropanoate (C₈H₁₄O₄, MW: 174.19 g/mol) and dibutanoate (CAS: 25572-25-2) replace hydroxyl groups with ester functionalities. These derivatives are less polar and more volatile, making them suitable for applications in fragrances or polymer plasticizers. For example, ethane-1,1-diol dipropanoate has been identified in microbial metabolites from Bacillus spp., highlighting its biological relevance .

2.4. 2,2-Diaminoethane-1,1-diol

This compound (C₂H₆N₂O₂, MW: 90.08 g/mol) substitutes halogens with amino groups, drastically altering its chemical behavior. The amino groups increase basicity and hydrogen-bonding capacity, facilitating condensation reactions with carbonyl compounds (e.g., benzamide and glyoxal) . Its crystal structure has been resolved via X-ray diffraction, confirming steric and electronic influences of the amino substituents .

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。